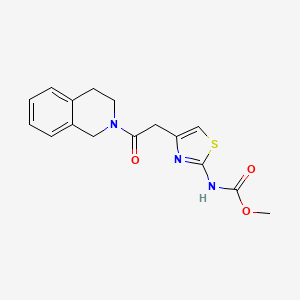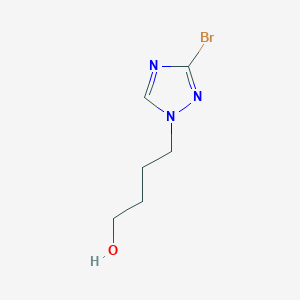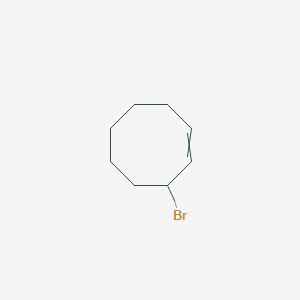
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, is a derivative of acrylonitrile featuring a thiazole ring and an aromatic moiety with a bromine substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related compounds. For instance, the first paper discusses the structure of similar (E)-3-aryl-2-(thienyl)acrylonitriles and their intermolecular interactions . The second paper describes the synthesis of novel 2-aminothiazole derivatives and their subsequent reactions . These findings can be extrapolated to hypothesize about the molecular interactions and reactivity of the compound .
Synthesis Analysis
The synthesis of related thiazole derivatives, as described in the second paper, involves the reaction of an oxobutenoic acid precursor with thiourea derivatives . Although the exact synthesis of the compound is not detailed, it is likely that a similar strategy could be employed, involving the condensation of an appropriate bromo-methylphenylamine with a methoxyphenyl-substituted thiazole derivative, followed by a Knoevenagel condensation to introduce the acrylonitrile moiety.
Molecular Structure Analysis
The molecular structure of related compounds features hydrogen bonding and, in some cases, orientational disorder of substituent groups . For the compound , one could predict the presence of hydrogen bonding due to the amino and nitrile groups, which could lead to the formation of supramolecular structures in the solid state. The presence of the bromine atom might also induce orientational disorder similar to that observed in the first paper .
Chemical Reactions Analysis
The reactivity of thiazole derivatives is highlighted in the second paper, where reactions with hydrazine and phenylhydrazine lead to the formation of thiazolopyridazine derivatives . The compound may also undergo similar nucleophilic substitution reactions at the thiazole ring or addition reactions at the acrylonitrile moiety, given the presence of electron-withdrawing groups that activate the double bond.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the structural analogs discussed in the papers suggest that the compound would exhibit solid-state properties influenced by intermolecular hydrogen bonding . The presence of the bromine atom and the methoxy group would affect the compound's polarity, solubility, and potentially its melting point. The spectroscopic data from related compounds can be used to infer the likely UV-Visible and infrared absorption characteristics of the compound .
科学的研究の応用
Photodynamic Therapy Application
One study discusses the synthesis and characterization of zinc phthalocyanine derivatives, which are noted for their high singlet oxygen quantum yield. These compounds are valuable in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity Studies
Another study focuses on the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential of these compounds in developing treatments for cancer (Hassan, Hafez, & Osman, 2014).
Antifungal Agents
A study on the synthesis of new thiazoline and thiophene derivatives linked to the indole moiety demonstrated potential antifungal properties. This suggests that similar compounds, such as the one , could also be explored for their antifungal applications (Gomha & Abdel‐Aziz, 2012).
Photoinduced Birefringence Behavior
Research on azo polymers with electronic push and pull structures, prepared via RAFT polymerization, showed significant photoinduced birefringence and surface relief grating behavior. These properties are crucial for applications in optical data storage and photonic devices (Cao et al., 2008).
特性
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3OS/c1-13-8-16(21)6-7-18(13)23-11-15(10-22)20-24-19(12-26-20)14-4-3-5-17(9-14)25-2/h3-9,11-12,23H,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEKWUCFAWRYMO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2537054.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2537057.png)
![3-Methyl-6-[5-(quinoline-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2537060.png)
![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)
![5-methyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537064.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide](/img/structure/B2537066.png)
![2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde](/img/structure/B2537068.png)
